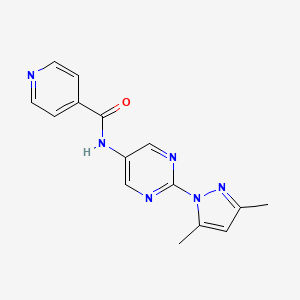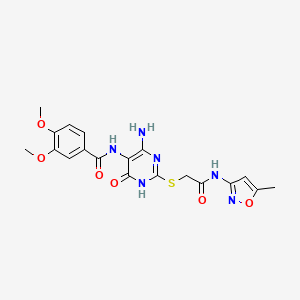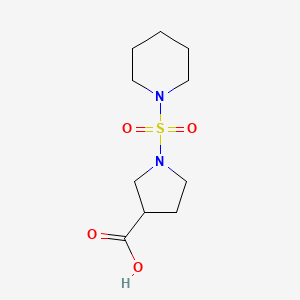
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds are greatly affected by the substituents on the thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways . These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one study, new N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Chemical Reactions Analysis
The chemical reactions of benzothiazoles are influenced by the substituents on the thiazole ring . These substituents not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazoles resemble those of pyridine and pyrimidine, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The synthesis of related compounds involves coupling reactions, electrophilic substitution reactions, and the exploration of reactivity towards various reagents. For instance, N-(1-Naphthyl)furan-2-carboxamide and N-(Quinolin-6-yl)furan-2-carboxamide were synthesized through the coupling of respective amines with furan-2-carbonyl chloride, followed by reactions leading to thiazolo[5,4-f]quinoline derivatives through electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017) (El’chaninov & Aleksandrov, 2017).
Microwave-Assisted Synthesis
- Microwave irradiation has been employed to synthesize fluoro-substituted benzo[b]furans, demonstrating the efficiency of microwave-assisted synthesis in producing fluorine-containing heterocyclic compounds with potential for further chemical transformations and biological activity exploration (Rao et al., 2005).
Biological Activities
- Certain derivatives of related compounds have shown promising biological activities. For example, derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde were synthesized and screened for antitumor activity, with some compounds outperforming reference drugs in antitumor screening, indicating their potential as leads in the development of new antitumor agents (Matiichuk et al., 2020).
Antimicrobial and Anticancer Activities
- Research on pyridine and thioamide derivatives synthesized from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one has shown significant antimicrobial and anticancer activities, highlighting the potential of these compounds in developing new therapeutic agents (Zaki et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Benzothiazoles have been extensively investigated due to their diverse biological activities . Future research may focus on the design and structure–activity relationship of bioactive molecules . The development of new benzothiazole derivatives with improved biological activities is a promising area of research .
Propiedades
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S/c1-2-17-12-9(15)5-3-7-11(12)20-14(17)16-13(18)10-6-4-8-19-10/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJJUDNCSVDULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Methyl-5,7-dihydro-4H-pyrrolo[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2964058.png)
![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-6-carboxylic acid](/img/structure/B2964059.png)
![(E)-3-(4-tert-butylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2964061.png)


![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2964068.png)
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2964069.png)

![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2964073.png)



